

Benchmarking the Anticonvulsant Potential of 4-Amino-N-phenylbenzamide Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 4-Amino-N-phenylbenzamide

Cat. No.: B1265642

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant activity of various **4-Amino-N-phenylbenzamide** analogs, supported by experimental data from preclinical screening models. The information presented herein is intended to aid researchers in the field of epilepsy treatment and drug discovery by offering a consolidated overview of the structure-activity relationships within this class of compounds.

Comparative Anticonvulsant Activity and Neurotoxicity

The following table summarizes the anticonvulsant efficacy and neurotoxicity of several **4-Amino-N-phenylbenzamide** analogs. The data is primarily derived from studies utilizing the maximal electroshock (MES) seizure model, a well-established predictor of efficacy against generalized tonic-clonic seizures, and the rotorod test for assessing neurological deficit (neurotoxicity). The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is included as a measure of the compound's therapeutic window.

| Compound | Substitution on N-phenyl ring | Animal Model | Administration Route | ED50 (MES) (mg/kg) | TD50 (Rotarod) (mg/kg) | Protective Index (PI = TD50/ED50) |
|---|-------------------------------|--------------|----------------------|--------------------|------------------------|-----------------------------------|
| 4-Amino-N-(2,6-dimethylphenyl)benzamide | 2,6-dimethyl | Mouse | i.p. | 2.60[1] | 15.0[1] | 5.77[1] |
| 4-Amino-N-(2-ethylphenyl)benzamide | 2-ethyl | Mouse | i.p. | 28.6 (μmol/kg) | 96.3 (μmol/kg) | 3.36[2] |
| 4-Amino-N-(2-methyl-4-aminophenyl)benzamide | 2-methyl-4-amino | Mouse | i.p. | 15.4 | 163 | 10.7[3] |
| d,l-4-Amino-N-(α-methylbenzyl)benzamide | α-methylbenzyl | Mouse | i.p. | 18.02 | 170.78 | 9.5 |
| 4-Amino-N-phenylbenzamide | Unsubstituted | Mouse | i.p. | 86.0[1] | >300[1] | >3.5[1] |
| 4-Amino-N-(2-methylphenyl)benzamide | 2-methyl | Mouse | i.p. | 11.0[1] | 42.0[1] | 3.82[1] |

nyl)benza
mide

4-Amino-N-

(4-

methylphe

4-methyl

Mouse

i.p.

36.0[1]

>300[1]

>8.3[1]

nyl)benza

mide

4-Amino-N-

(2,4-

dimethylph

2,4-

dimethyl

Mouse

i.p.

12.0[1]

60.0[1]

5.0[1]

enyl)benza

mide

4-Amino-N-

(2,4,6-

trimethylph

2,4,6-

trimethyl

Mouse

i.p.

10.0[1]

30.0[1]

3.0[1]

enyl)benza

mide

Note: Data presented is compiled from various sources and should be interpreted with consideration for potential inter-study variability in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate a deeper understanding of the presented data.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

- Animals: Male albino mice (20-30 g) or rats (100-150 g) are typically used.
- Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
- Procedure:

- Test compounds are administered to groups of animals at various doses via a specific route (e.g., intraperitoneal, oral).
- At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through the electrodes.
- The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.
- The number of animals protected from the tonic hindlimb extension at each dose level is recorded.
- Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to identify anticonvulsant drugs that can prevent or delay the onset of clonic seizures, and it is considered a model for absence seizures.

- Animals: Male albino mice (18-25 g) are commonly used.
- Procedure:
 - Test compounds are administered to groups of animals at various doses.
 - Following a predetermined pretreatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
 - Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
- Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined.

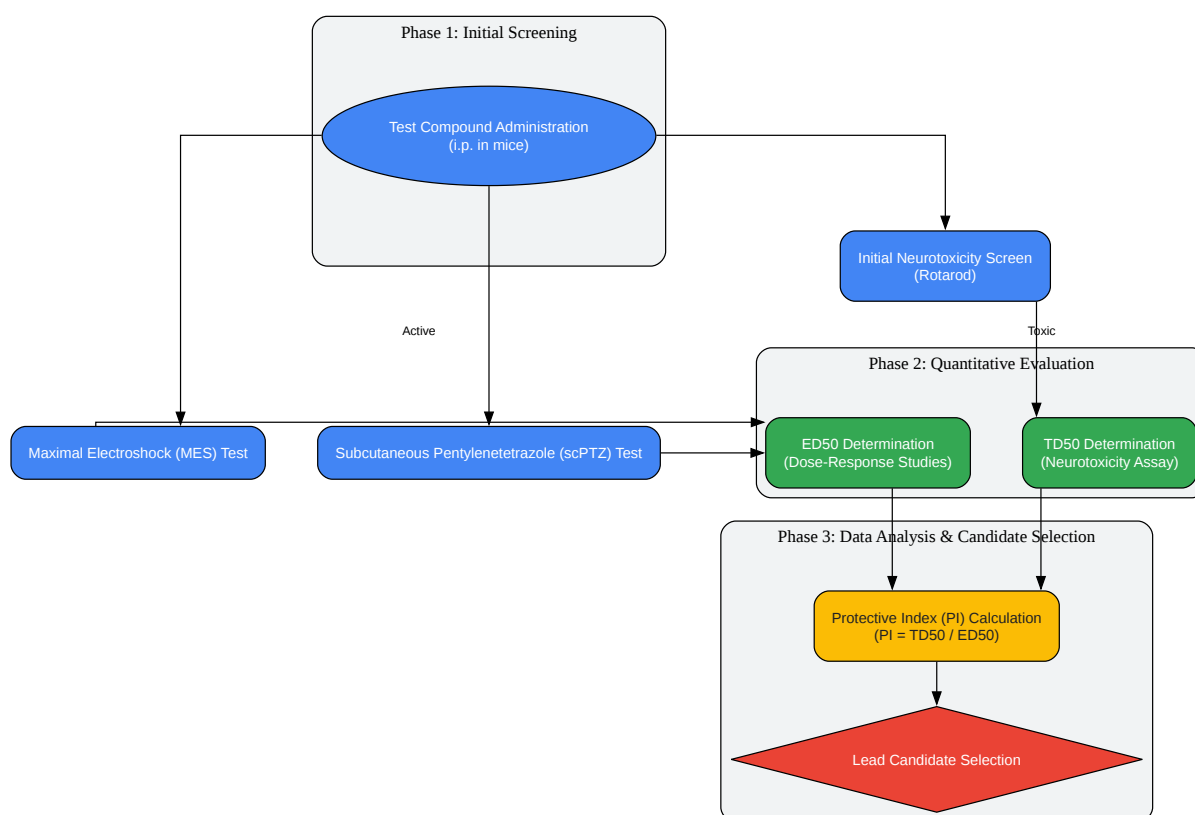
Rotarod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the potential neurological deficits or sedative effects of a test compound.

- Apparatus: A rotating rod (rotarod) apparatus.
- Procedure:
 - Animals are trained to remain on the rotating rod for a specific duration (e.g., 1-2 minutes).
 - Only animals that successfully complete the training are used for the experiment.
 - Test compounds are administered at various doses.
 - At the time of predicted peak effect, the animals are placed back on the rotating rod.
 - The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.
- Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the rotarod test, is calculated.

Preclinical Anticonvulsant Screening Workflow

The following diagram illustrates a generalized workflow for the preclinical screening of potential anticonvulsant compounds, from initial testing to the determination of efficacy and toxicity.



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